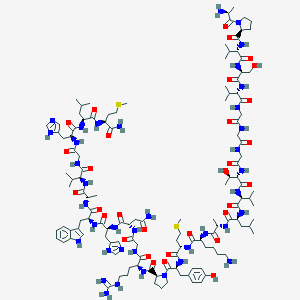
GRP (porcine)
説明
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)は、ガストリンの放出を刺激する神経ペプチドです。ブタから合成されたペプチドであり、科学研究で広く使用されています。 この化合物の分子式はC126H198N38O31S2 • XCF3COOHで、分子量は2805.3です .
準備方法
合成経路と反応条件
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)の合成は、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することを可能にします。このプロセスには、通常、次の手順が含まれます。
最初のアミノ酸の結合: 樹脂へ。
脱保護: アミノ酸の保護基の除去。
カップリング: HBTUやDICなどのカップリング試薬を使用して、次のアミノ酸の結合。
繰り返し: 目的のペプチド配列が得られるまで、脱保護とカップリングの手順を繰り返します。
工業的生産方法
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)の工業的生産は、研究室での合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を高めるために使用されることがよくあります。 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、凍結乾燥して安定な粉末が得られます .
化学反応の分析
反応の種類
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ペプチド中のメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。
還元: 存在する場合、ジスルフィド結合は遊離チオールに還元される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素または過ギ酸。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
生成される主要な生成物
酸化: メチオニンスルホキシドを含むペプチド。
還元: 遊離チオール基を持つペプチド。
置換: アミノ酸配列が変化した変異ペプチド.
科学的研究の応用
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)は、科学研究において幅広い用途があります。
化学: ペプチド合成と修飾技術の研究のためのモデルペプチドとして使用されます。
生物学: 細胞シグナル伝達と受容体結合における役割について調査されています。
医学: 消化器疾患や癌に対する潜在的な治療効果について調査されています。
作用機序
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)は、標的細胞上のガストリン放出ペプチド受容体(GRPR)に結合することでその効果を発揮します。この結合は、細胞内シグナル伝達経路を活性化し、ガストリンやその他の消化器ホルモンの放出につながります。 このペプチドは、平滑筋の収縮と膵臓酵素の分泌にも影響を与えます .
類似の化合物との比較
類似の化合物
ガストリン放出ペプチド(ヒト由来)(トリフルオロ酢酸塩): 構造は似ていますが、ヒト由来です。
ニューロメジンC(ブタ由来): ボムベシン様ペプチドであり、同様の生物活性を持っています。
ニューロペプチドY(ブタ由来): 異なる受容体標的を持ちますが、同様の神経ペプチド機能を持つペプチド
独自性
ガストリン放出ペプチド(ブタ由来)(トリフルオロ酢酸塩)は、その特定のアミノ酸配列とGRPRに対する高い親和性によって特徴付けられます。 この特異性により、GRPR媒介シグナル伝達経路の研究や標的療法の開発のための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Gastrin-releasing peptide (human) (trifluoroacetate salt): Similar in structure but derived from human sources.
Neuromedin C (porcine): Another bombesin-like peptide with similar biological activities.
Neuropeptide Y (porcine): A peptide with different receptor targets but similar neuropeptide functions
Uniqueness
Gastrin-releasing peptide (porcine) (trifluoroacetate salt) is unique due to its specific amino acid sequence and its high affinity for GRPR. This specificity makes it a valuable tool for studying GRPR-mediated signaling pathways and for developing targeted therapies .
生物活性
Gastrin-releasing peptide (GRP) is a neuropeptide that plays crucial roles in various physiological processes in mammals, including pigs. Understanding the biological activity of porcine GRP is essential for its potential applications in veterinary medicine and animal husbandry. This article explores the biological activity of GRP in pigs, focusing on its physiological roles, molecular mechanisms, and relevant research findings.
Overview of GRP
GRP is a member of the bombesin-like peptide family and is primarily known for its role in stimulating gastrin release from the gastric mucosa. In pigs, GRP is involved in several physiological functions, including reproduction, immune response, and stress regulation. The gastrin-releasing peptide receptor (GRPR) mediates the effects of GRP by activating intracellular signaling pathways.
Physiological Functions of GRP
-
Reproductive Role :
- GRP has been shown to promote testosterone secretion from Leydig cells in pigs. In vitro studies indicate that GRP increases both mRNA and protein expression of GRPR, suggesting a significant role in male reproductive physiology .
- The distribution of GRPR mRNA was confirmed in various pig tissues including the testis, indicating its potential involvement in reproductive health .
-
Immune Response :
- Research indicates that GRP may enhance immune responses in pigs. For instance, exposure to porcine gastric mucin (PGM), which contains GRP, induces the expression of immune-related genes and antioxidant enzymes in zebrafish larvae . This suggests that GRP may play a role in modulating immune responses and oxidative stress.
- Stress Regulation :
Molecular Mechanisms
The biological activity of GRP is mediated through its receptor, GRPR. Upon binding to GRPR, GRP activates various intracellular signaling pathways:
- Calcium Signaling : Activation of GRPR leads to an increase in intracellular calcium levels, which is crucial for various cellular functions.
- MAPK Pathway : GRP signaling can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and differentiation.
- Gene Expression Modulation : GRP influences the transcription of various genes related to stress response and immune function.
Case Studies and Experimental Results
- Testosterone Secretion Study :
- Immune Response Analysis :
- Co-infection Studies :
Data Summary
The following table summarizes key findings related to the biological activity of porcine GRP:
特性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCDCQPXUJKYKQ-GZDVRPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H198N38O31S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2805.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74815-57-9 | |
| Record name | Gastrin-releasing peptide (pig) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















